1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 103772-13-0
VCID: VC20757166
InChI: InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3
SMILES: CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3
Molecular Formula: C15H13F3N2O3
Molecular Weight: 326.27 g/mol

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester

CAS No.: 103772-13-0

Cat. No.: VC20757166

Molecular Formula: C15H13F3N2O3

Molecular Weight: 326.27 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester - 103772-13-0

Specification

CAS No. 103772-13-0
Molecular Formula C15H13F3N2O3
Molecular Weight 326.27 g/mol
IUPAC Name ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3
Standard InChI Key BOFBKJLYZUFZMV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3
Canonical SMILES CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3

Introduction

Chemical Identity and Basic Characteristics

Nomenclature and Identification

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester is categorized within the quinolone family of compounds. The compound is uniquely identified by its Chemical Abstracts Service (CAS) registry number 103772-13-0, providing a standardized reference point for this specific chemical entity . This identification number allows researchers to unambiguously track and reference this compound across scientific literature and chemical databases. The compound is also known by its systematic IUPAC name ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate, which describes its specific molecular arrangement and functional groups. The systematic nomenclature provides crucial information about the compound's structure, highlighting the presence of the quinoline core, the position of the fluorine atoms, and the arrangement of other key functional groups.

Molecular Properties

The compound possesses a molecular formula of C₁₅H₁₃F₃N₂O₃, indicating its atomic composition . This formula reveals the presence of 15 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms within its structure. Its molecular weight is precisely calculated as 326.27 g/mol, placing it in the moderate molecular weight category for pharmaceutical compounds . The molecular structure features a quinolone bicyclic backbone with specific functional groups: a cyclopropyl group attached to a nitrogen atom, trifluoro substituents at positions 6, 7, and 8, an amino group at position 5, and an ethyl ester group at position 3 of the quinoline ring system. This particular arrangement of atoms and functional groups contributes significantly to the compound's chemical behavior and biological activity.

Physical and Chemical Properties

Based on its structural characteristics, the compound exhibits specific physicochemical properties that influence its behavior in biological systems. The presence of the trifluoro substituents likely enhances the compound's lipophilicity, potentially improving its cell membrane permeability. The compound's structure suggests it may have a planar configuration around the quinoline ring system, which could influence its interaction with biological targets such as DNA and enzymes. The table below summarizes the key physicochemical properties of this compound:

PropertyValueSource
Molecular FormulaC₁₅H₁₃F₃N₂O₃
Molecular Weight326.27 g/mol
CAS Number103772-13-0
Exact Mass326.088
PSA (Polar Surface Area)74.32
LogP (calculated)3.0938

Structural Features and Chemical Relationships

Structural Characteristics

The 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester possesses a complex chemical structure with several distinguishing features that contribute to its biological activity. The core structure consists of a quinoline bicyclic system with a ketone group at position 4, forming a 4-oxoquinoline skeleton. This structural backbone is common among fluoroquinolone antibiotics and provides the basic framework for the compound's biological activity. The cyclopropyl group attached to the nitrogen at position 1 is a distinctive feature that may enhance the compound's antimicrobial properties, as cyclopropyl substituents are often found in potent quinolone antibiotics. The presence of three fluorine atoms at positions 6, 7, and 8 creates a highly fluorinated region within the molecule, which can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability.

The ethyl ester group at position 3 provides an additional functional moiety that can potentially be metabolized or modified within biological systems. This ester functionality may serve as a prodrug feature, allowing for improved absorption or targeted delivery within biological systems. The amino group at position 5 introduces a potential hydrogen bond donor site, which may be important for interactions with biological targets such as bacterial enzymes. The combination of these structural elements creates a unique molecular architecture that determines the compound's biological activity profile.

Structure-Activity Relationships

The structure of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester reflects key structure-activity relationships (SAR) observed in the fluoroquinolone class of compounds. The presence of fluorine atoms at positions 6, 7, and 8 likely enhances the compound's potency against bacterial targets and improves its pharmacokinetic properties. Fluorine substitution in quinolones is known to enhance antibacterial activity by increasing cell penetration and improving binding to target enzymes. The cyclopropyl substituent at position 1 is a common feature in many potent fluoroquinolones, as it often confers enhanced activity against gram-negative bacteria compared to other alkyl or aryl substituents.

Synthesis and Development

Synthetic Pathways

Biological Activity and Mechanism of Action

Mechanism of Action

The primary mechanism of action of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These essential bacterial enzymes are responsible for controlling the topological state of DNA during replication and transcription processes. DNA gyrase primarily functions to relieve torsional strain in DNA by introducing negative supercoils, while topoisomerase IV is mainly involved in decatenation (unlinking) of daughter chromosomes during cell division. By interfering with these critical enzymes, the compound effectively prevents bacterial DNA replication and transcription, ultimately leading to cell death.

The specific binding of the compound to these bacterial enzymes likely involves key interactions between the compound's functional groups and amino acid residues within the enzyme active sites. The carboxylic acid ethyl ester at position 3, along with the ketone at position 4, may form hydrogen bonds with specific residues in the enzyme binding pocket. The fluorine atoms at positions 6, 7, and 8 can enhance binding affinity through electronic effects and potentially form interactions with hydrophobic regions of the enzyme. This mechanism of action is bactericidal, meaning it directly kills bacterial cells rather than merely inhibiting their growth, which is a valuable characteristic for treating serious infections.

Research Applications and Future Perspectives

Current Research Applications

The 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester continues to be a subject of scientific investigation, as evidenced by its appearance in multiple research publications spanning several decades . Current research applications likely focus on its potential as an antimicrobial agent, particularly against resistant bacterial strains. The compound's structural features, which align with established structure-activity relationships in fluoroquinolones, make it a valuable template for studying the effects of specific molecular modifications on antibacterial activity and pharmacokinetic properties.

Research applications may also extend to medicinal chemistry studies focused on optimizing fluoroquinolone structures for improved potency, reduced toxicity, and enhanced activity against resistant pathogens. The compound may serve as an intermediate or reference compound in the development of next-generation quinolone antibiotics. Additionally, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, may utilize this compound to better understand the interactions between fluoroquinolones and their bacterial enzyme targets.

Future Research Directions

Future research involving 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester may explore several promising directions. One potential area is the development of structural analogs with modified substituents to address specific resistance mechanisms or to expand the compound's antimicrobial spectrum. The synthesis of hybrid molecules that combine the quinolone core with other antimicrobial pharmacophores could potentially yield novel agents with multiple mechanisms of action, reducing the likelihood of resistance development.

Advanced computational approaches, including molecular dynamics simulations and quantum chemical calculations, could provide deeper insights into the compound's interactions with bacterial enzymes at the atomic level. Such studies might reveal additional binding modes or interaction patterns that could guide the design of more potent derivatives. Investigations into alternative delivery systems or prodrug approaches might also enhance the compound's pharmacokinetic properties and clinical potential. The ongoing challenge of antimicrobial resistance ensures that compounds like 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic Acid Ethyl Ester will remain relevant in pharmaceutical research for the foreseeable future.

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